molecular formula C14H15N5O6S2 B146850 Cefdaloxime CAS No. 80195-36-4

Cefdaloxime

Cat. No. B146850
CAS RN: 80195-36-4
M. Wt: 413.4 g/mol
InChI Key: HOGISBSFFHDTRM-GHXIOONMSA-N
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Description

Cefdaloxime is a third-generation cephalosporin antibiotic . It is used to treat various bacterial infections .


Synthesis Analysis

Cefdaloxime is synthesized from commercially available (6R,7R)-7-amino-3-(methoxymethyl)-3-cephem-4-carboxylic acid (AMCA). The process involves acylation with trityl-protected mercaptobenzothiazole thioester in the presence of bis(trimethylsilyl)acetamide to yield tritylated cefdaloxime. The trityl group is then removed by treatment with formic acid, followed by pH-adjusted precipitation of Cefdaloxime .


Molecular Structure Analysis

The molecular formula of Cefdaloxime is C14H15N5O6S2. It has a molar mass of 413.42 g/mol .

Scientific Research Applications

  • Electrochemical Sensor Development : A study by Dehghani, Nasirizadeh, & Yazdanshenas (2019) highlighted the development of an electrochemical sensor for determining cefixime, a third-generation cephalosporin similar to cefdaloxime. This sensor, which uses graphene oxide and gold nanowires, offers a fast, convenient, and low-cost tool for measuring antibiotics.

  • Improved Dissolution and Antibacterial Activity : Gülsel Yurtdaş-Kırımlıoğlu's (2021) research article explored the creation of hard cellulose capsules containing cefpodoxime proxetil, a compound related to cefdaloxime, with enhanced solubility and antibacterial efficiency. This innovative approach aims to improve oral antimicrobial therapy.

  • Nanoparticle Modifications for Drug Delivery : Another study by Yurtdaş-Kırımlıoğlu & Görgülü (2020) outlined the design of poly(lactic-co-glycolide) nanoparticles modified with chitosan/Eudragit® RS 100. These are used for efficient and prolonged released antimicrobial drug delivery systems, enhancing the effectiveness of cefpodoxime proxetil.

  • Lyophilized Solid Dispersions for Antibacterial Therapy : Research by Yurtdaş-Kırımlıoğlu (2021) demonstrated the development of hard-cellulose capsules containing cefpodoxime proxetil in novel solid dispersions. This approach aims to provide effective antibacterial treatment through improved solubility and faster drug release.

  • Stability Indicating HPTLC Method : Thomas et al. (2010) developed a high-performance thin-layer chromatography method for the simultaneous analysis of cefpodoxime proxetil and potassium clavulanate, demonstrating its utility in the treatment of various infections.

Safety And Hazards

The safety data sheet for Cefdaloxime suggests that in case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken. It also mentions that the substance may cause serious side effects and recommends seeking medical attention in such cases .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOGISBSFFHDTRM-GHXIOONMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\O)/C3=CSC(=N3)N)SC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N5O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801001097
Record name Cefdaloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefdaloxime

CAS RN

80195-36-4
Record name Cefdaloxime
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80195-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cefdaloxime [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080195364
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cefdaloxime
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801001097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFDALOXIME
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6856HDT30F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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